NDSB-195

Catalog No.
S630977
CAS No.
160255-06-1
M.F
C7H17NO3S
M. Wt
195.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NDSB-195

CAS Number

160255-06-1

Product Name

NDSB-195

IUPAC Name

3-[ethyl(dimethyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

InChI

InChI=1S/C7H17NO3S/c1-4-8(2,3)6-5-7-12(9,10)11/h4-7H2,1-3H3

InChI Key

NNCRHRDBFDCWPA-UHFFFAOYSA-N

SMILES

Array

Synonyms

NDSB195; N-Ethyl-N,N-dimethyl-3-sulfo-1-propanaminium Inner Salt;

Canonical SMILES

CC[N+](C)(C)CCCS(=O)(=O)[O-]

The exact mass of the compound Ethyl dimethyl ammonio propane sulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

NDSB-195 (Dimethylethylammonium propane sulfonate, CAS 160255-06-1) is a specialized zwitterionic non-detergent sulfobetaine utilized extensively in structural biology, protein purification, and biomanufacturing workflows [1]. Unlike traditional surfactants, NDSB-195 features a short dimethylethyl hydrophobic group that prevents micelle formation while effectively shielding exposed hydrophobic patches on unfolded or aggregation-prone proteins [1]. For procurement and process development, its primary value lies in its ability to dramatically increase protein solubility, facilitate the renaturation of inclusion bodies, and act as a non-denaturing crystallization additive without altering buffer pH or significantly increasing solution viscosity [1].

Substituting NDSB-195 with traditional detergents (e.g., SDS, Triton X-100), classical osmolytes (e.g., glycerol, urea), or other NDSB variants often leads to process bottlenecks in protein recovery and structural analysis. Traditional detergents form micelles that are notoriously difficult to remove via dialysis and frequently denature sensitive enzymes, while classical osmolytes like glycerol drastically increase solution viscosity, complicating chromatography [2]. Even within the sulfobetaine family, substitution is not straightforward; replacing NDSB-195 with the aromatic NDSB-201 or NDSB-256 can alter UV absorbance profiles at 280 nm and has been shown to yield lower refolding efficiencies for specific complex fusion proteins [1]. Consequently, NDSB-195 is a non-interchangeable reagent for workflows requiring high optical clarity, easy dialyzability, and maximum functional protein recovery.

Concentration-Dependent Protein Solubility Enhancement

In comparative crystallization studies using lysozyme as a model protein, the addition of NDSB-195 dramatically increased maximum protein solubility compared to standard sodium chloride buffers. At a concentration of 0.25 M NDSB-195, the solubility of lysozyme nearly doubled, and at 0.75 M, the solubility nearly tripled, allowing for protein concentrations up to 75 mg/mL without precipitation [1]. Furthermore, Wilson plot analyses confirmed that this solubility enhancement did not compromise crystal quality [1].

Evidence DimensionProtein solubility limit (Lysozyme)
Target Compound Data~2x increase at 0.25 M; ~3x increase at 0.75 M (up to 75 mg/mL)
Comparator Or BaselineStandard NaCl buffer without NDSB-195
Quantified Difference200% to 300% increase in solubility
ConditionspH 4.6, 20°C

Allows structural biologists to achieve the ultra-high protein concentrations required for X-ray crystallography without triggering irreversible aggregation.

Superior Refolding Yields for Fusion Proteins

When recovering functional recombinant proteins from E. coli inclusion bodies, the choice of NDSB variant significantly impacts the final yield of correctly folded protein. In a comparative evaluation of GST-C/EBPβ refolding, NDSB-195 resulted in a higher yield of correctly folded, functional protein compared to structurally related sulfobetaines NDSB-201 and NDSB-256 [1]. The specific steric profile of the dimethylethyl group in NDSB-195 provides optimal transient shielding of hydrophobic domains during the refolding cascade [1].

Evidence DimensionYield of correctly folded functional fusion protein
Target Compound DataHighest yield of active GST-C/EBPβ
Comparator Or BaselineNDSB-201 and NDSB-256
Quantified DifferenceNDSB-195 outperformed both NDSB-201 and NDSB-256 in functional protein recovery
ConditionsE. coli inclusion body renaturation assay

Justifies the procurement of NDSB-195 over other NDSB variants when maximizing the recovery of high-value, difficult-to-fold recombinant fusion proteins.

Simultaneous Enhancement of Flexibility and Thermal Stability

Unlike classical osmolytes that rigidly lock protein conformations, NDSB-195 uniquely stabilizes proteins while enhancing local flexibility. NMR studies on Saccharomyces cerevisiae ubiquitin demonstrated that NDSB-195 (0.5 M) enhances the microsecond-millisecond dynamics of the β4-α2 loop [1]. Despite this increased flexibility, NDSB-195 simultaneously protected the protein against guanidium chloride-induced denaturation, raising the onset temperature of heat denaturation to 70°C in the presence of the chemical denaturant [1].

Evidence DimensionOnset temperature of heat denaturation in denaturant
Target Compound Data70°C (with 0.5 M NDSB-195)
Comparator Or BaselineBaseline ubiquitin in guanidium chloride without NDSB-195
Quantified DifferenceSignificant elevation of thermal denaturation threshold
ConditionsS. cerevisiae ubiquitin in guanidium chloride

Provides a unique biophysical mechanism to rescue kinetically trapped misfolded states without sacrificing the overall thermodynamic stability of the protein.

Optical Clarity and Dialysis Efficiency in Downstream Processing

Traditional solubilizing agents like Triton X-100 form large micelles and absorb strongly in the UV range, interfering with downstream purification. NDSB-195, owing to its short hydrophobic tail, does not form micelles, making it easily removable by standard dialysis . Furthermore, it lacks the aromatic pyridinium ring found in NDSB-201 or NDSB-256, meaning NDSB-195 exhibits no significant absorbance in the near-UV range (280 nm) .

Evidence DimensionUV absorbance at 280 nm and micelle formation
Target Compound DataNo micelle formation, optically clear at 280 nm
Comparator Or BaselineTriton X-100 (forms micelles) and NDSB-201 (absorbs UV)
Quantified DifferenceZero interference at 280 nm and complete dialyzability
ConditionsStandard protein quantification and column purification workflows

Eliminates the need for costly and time-consuming detergent removal steps, allowing direct UV quantification of proteins immediately after solubilization.

High-Concentration Protein Crystallography

Ideal for formulating crystallization screens where target proteins (e.g., lysozyme, halophilic proteins) require high concentrations (up to 75 mg/mL) but are prone to precipitation in standard precipitants like ammonium sulfate [1].

Recombinant Protein Rescue from Inclusion Bodies

The reagent of choice for refolding complex fusion proteins (e.g., GST-tagged transcription factors) expressed in E. coli, where it outperforms other NDSBs in yielding correctly folded, functional states [2].

UV-Monitored Chromatographic Purification

Selected over aromatic NDSBs (like NDSB-201) and traditional detergents when downstream protocols require continuous UV monitoring at 280 nm, as NDSB-195 does not form micelles and does not interfere with protein absorbance signals .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

195.09291458 Da

Monoisotopic Mass

195.09291458 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Ethyl Dimethyl Ammonio Propane Sulfonate

Dates

Last modified: 09-13-2023

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